N-Acetyl-beta-D-glucosamine tetraacetate

Catalog No.
S679454
CAS No.
7772-79-4
M.F
C16H23NO10
M. Wt
389.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Acetyl-beta-D-glucosamine tetraacetate

CAS Number

7772-79-4

Product Name

N-Acetyl-beta-D-glucosamine tetraacetate

IUPAC Name

(5-acetamido-3,4,6-triacetyloxyoxan-2-yl)methyl acetate

Molecular Formula

C16H23NO10

Molecular Weight

389.35 g/mol

InChI

InChI=1S/C16H23NO10/c1-7(18)17-13-15(25-10(4)21)14(24-9(3)20)12(6-23-8(2)19)27-16(13)26-11(5)22/h12-16H,6H2,1-5H3,(H,17,18)

InChI Key

OVPIZHVSWNOZMN-UHFFFAOYSA-N

SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Synonyms

2-(Acetylamino)-2-deoxy-β-D-Glucopyranose 1,3,4,6-Tetraacetate; 1,3,4,6-Tetra-O-acetyl-N-acetyl-β-D-glucosamine; N-Acetyl-β-D-glucosamine Tetraacetate; NSC 224432;

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C

2-Acetamido-1,3,4,6-tetra-O-acetyl-2-deoxyhexopyranose is a N-acyl-hexosamine.

N-Acetyl-beta-D-glucosamine tetraacetate (CAS 7772-79-4), also known as β-pentaacetylglucosamine, is a fully protected carbohydrate building block essential for synthetic glycochemistry and cellular metabolic studies. Featuring four O-acetyl groups and one N-acetyl group on a β-D-glucopyranose core, this compound serves as a highly lipophilic, organic-soluble precursor. It is primarily procured as a starting material for the synthesis of complex oligosaccharides, glycopeptides, and glycosyl donors—specifically 1,2-oxazoline intermediates—as well as a cell-permeable metabolic modifier in biological assays .

Procuring unprotected N-acetylglucosamine (GlcNAc) or the α-anomer (CAS 7784-54-5) as a direct substitute for the β-tetraacetate fundamentally compromises both synthetic workflows and biological assays. Unprotected GlcNAc lacks solubility in standard organic solvents (e.g., dichloromethane, DMF) required for glycosylation, forcing buyers to perform inefficient, low-yield peracetylation steps in-house. Furthermore, substituting with the α-anomer disrupts the stereoelectronic requirements for neighboring group participation; the β-anomeric acetate is uniquely positioned to facilitate rapid, high-yield formation of the critical 1,2-oxazoline intermediate under Lewis acid catalysis. In cellular assays, substituting with unprotected GlcNAc results in a massive drop in lipophilicity, drastically reducing membrane permeability and metabolic incorporation [1].

Quantitative Advantage in Lipophilicity and Cellular Permeability

For cellular metabolic assays and drug delivery models, membrane permeability is dictated by the compound's lipophilicity. N-Acetyl-beta-D-glucosamine tetraacetate demonstrates an octanol/water partition coefficient of 0.424. In direct comparison, the α-anomer exhibits a partition coefficient of 0.278, while unprotected N-acetylglucosamine yields a highly hydrophilic coefficient of just 0.017. This ~25-fold increase in lipophilicity over the unprotected baseline ensures rapid trans-membrane diffusion, eliminating the need for complex formulation or permeabilization agents in in vitro studies[1].

Evidence DimensionOctanol/water partition coefficient
Target Compound Data0.424 (β-tetraacetate)
Comparator Or Baseline0.017 (Unprotected N-acetylglucosamine) and 0.278 (α-anomer)
Quantified Difference~25-fold higher lipophilicity than unprotected GlcNAc; 1.5-fold higher than the α-anomer
ConditionsStandard octanol/water partitioning assay

Buyers conducting metabolic labeling or cellular assays must procure the peracetylated β-anomer to ensure spontaneous cellular uptake without relying on disruptive transfection or permeabilization protocols.

Stereoelectronic Superiority for 1,2-Oxazoline Intermediate Synthesis

In synthetic carbohydrate chemistry, the formation of 1,2-oxazoline intermediates is critical for achieving β-selective glycosylations. The β-anomeric acetate in N-Acetyl-beta-D-glucosamine tetraacetate is trans-diaxially oriented relative to the C2-acetamido group, providing optimal anchimeric assistance (neighboring group participation) upon treatment with Lewis acids. This specific stereochemistry allows for rapid, quantitative conversion to the oxazoline donor. In contrast, the α-anomer lacks this optimal trans-1,2 geometry, leading to slower reaction kinetics and potential side-product formation during donor activation .

Evidence DimensionStereochemical efficiency in oxazoline formation
Target Compound DataTrans-1,2 geometry enables direct anchimeric assistance and rapid oxazoline formation
Comparator Or Baselineα-anomer (cis-1,2 geometry)
Quantified DifferenceFaster reaction kinetics and higher intermediate yield for the β-anomer due to optimal neighboring group participation
ConditionsLewis acid-catalyzed glycosyl donor activation in organic solvent

Procurement of the β-anomer directly streamlines the synthesis of complex oligosaccharides and glycopeptides by guaranteeing high-yield, stereoselective donor activation.

Enhanced Processability in Aprotic Organic Solvents

Industrial and laboratory-scale glycosylations require precursors that are fully soluble in anhydrous, aprotic solvents to exclude moisture and prevent hydrolysis of reactive intermediates. N-Acetyl-beta-D-glucosamine tetraacetate is highly soluble in solvents such as N,N-dimethylformamide (DMF, 30 mg/mL) and dimethyl sulfoxide (DMSO, 20 mg/mL). Unprotected GlcNAc is practically insoluble in these organic solvents, requiring highly polar or aqueous conditions that are incompatible with standard Lewis acid-mediated glycosylation protocols. Procuring the pre-acetylated tetraacetate bypasses the need for a low-yielding, multi-day in-house peracetylation workflow .

Evidence DimensionSolubility in anhydrous aprotic solvents (e.g., DMF, DMSO)
Target Compound DataHighly soluble (e.g., DMF: 30 mg/mL, DMSO: 20 mg/mL)
Comparator Or BaselineUnprotected N-acetylglucosamine (practically insoluble in standard organic solvents)
Quantified DifferenceComplete phase compatibility for the tetraacetate vs. near-zero solubility for the unprotected baseline in aprotic media
ConditionsStandard anhydrous synthetic conditions at standard temperature and pressure

Purchasing the fully protected tetraacetate eliminates a costly, time-consuming synthetic step, allowing direct integration into anhydrous glycosylation workflows.

Precursor for Enzymatic and Chemical Glycosylation

Due to its optimal stereochemistry for forming 1,2-oxazoline intermediates, this compound is the procured starting material of choice for synthesizing glycosyl donors. These donors are subsequently used in transglycosylation reactions by engineered glycosynthases to produce complex N-glycans and glycopeptides with high β-selectivity .

Cellular Metabolic Labeling and Inhibition Assays

Leveraging its high octanol/water partition coefficient, the β-tetraacetate is utilized in cell-based assays where rapid, unassisted membrane diffusion is required. Once inside the cell, non-specific esterases cleave the acetyl groups, allowing the core GlcNAc to enter the hexosamine biosynthetic pathway or act as a metabolic inhibitor without the need for permeabilizing agents [1].

Synthesis of Chitosan Oligosaccharide Analogs

The compound's high solubility in aprotic solvents (like DMF and DCM) makes it an ideal building block for the controlled, step-wise synthesis of defined chitosan and chitin oligosaccharides, bypassing the insolubility issues that plague unprotected GlcNAc during polymer chain elongation .

XLogP3

0.1

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

1

Exact Mass

389.13219593 g/mol

Monoisotopic Mass

389.13219593 g/mol

Heavy Atom Count

27

Appearance

Assay:≥95%A crystalline solid

Other CAS

7772-79-4

Dates

Last modified: 09-15-2023

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